An In-depth Technical Guide to N-Isobutyrylguanosine: Chemical Properties and Structure
An In-depth Technical Guide to N-Isobutyrylguanosine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
N-Isobutyrylguanosine is a protected nucleoside derivative of guanosine, a fundamental component of RNA. Its primary role in biotechnology and pharmaceutical development is as a transiently protected building block in the chemical synthesis of oligonucleotides, including RNA strands and their analogs. The isobutyryl group serves to protect the exocyclic amine of the guanine base during the automated solid-phase synthesis process, preventing unwanted side reactions and ensuring the fidelity of the synthesized nucleic acid sequence. This guide provides a comprehensive overview of its chemical properties, structure, and its pivotal role in synthetic nucleic acid chemistry.
Chemical Properties
N-Isobutyrylguanosine is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉N₅O₆ | [1] |
| Molecular Weight | 353.33 g/mol | [1] |
| Melting Point | 148 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in acetonitrile and DMSO; slightly soluble in methanol. | |
| Storage Conditions | Long-term storage at -20°C is recommended. For short-term, store at 2-8°C under dry conditions. | [2] |
Chemical Structure
The structure of N-Isobutyrylguanosine consists of a guanine base attached to a ribose sugar, with an isobutyryl group (-CO-CH(CH₃)₂) protecting the exocyclic amine at the N² position of the guanine ring. This modification is crucial for its application in oligonucleotide synthesis.
Structural Identifiers:
| Identifier | Value |
| SMILES | CC(C)C(=O)NC1=NC2=C(N=CN2[C@H]3--INVALID-LINK--CO)O)O)C(=O)N1 |
| InChI | InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24)/t6-,8-,9-,13-/m1/s1 |
Experimental Protocols
Synthesis of N²-Isobutyrylguanosine
The following protocol is adapted from a procedure for the synthesis of a derivative, N²-Isobutyryl-2′-O-(o-nitrobenzyl)guanosine, and outlines the initial N-acylation of guanosine.[3]
Materials:
-
Guanosine
-
Anhydrous Pyridine
-
Isobutyryl chloride
-
Methanol
-
Dichloromethane
Procedure:
-
Suspend guanosine in anhydrous pyridine.
-
Cool the suspension in an ice bath.
-
Add isobutyryl chloride dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual pyridine.
-
The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.
Characterization Data (for the analogous N²-Isobutyryl-2'-deoxyguanosine)
¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum of N²-Isobutyryl-2'-deoxyguanosine:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |
| ~2.3 - 2.8 | Multiplet | 3H | H-2' of deoxyribose, -CH(CH₃)₂ |
| ~3.7 - 4.0 | Multiplet | 2H | H-5' of deoxyribose |
| ~4.1 | Multiplet | 1H | H-4' of deoxyribose |
| ~4.6 | Multiplet | 1H | H-3' of deoxyribose |
| ~5.4 | Triplet | 1H | 5'-OH |
| ~6.2 | Triplet | 1H | H-1' of deoxyribose |
| ~8.1 | Singlet | 1H | H-8 of guanine |
| ~11.8 (broad) | Singlet | 1H | N-H of guanine |
| ~12.1 (broad) | Singlet | 1H | N-H of isobutyryl |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum of N²-Isobutyryl-2'-deoxyguanosine:
| Chemical Shift (ppm) | Assignment |
| ~19.0 | -CH(CH₃)₂ |
| ~36.0 | -CH(CH₃)₂ |
| ~39.0 | C-2' of deoxyribose |
| ~62.0 | C-5' of deoxyribose |
| ~71.0 | C-3' of deoxyribose |
| ~83.0 | C-1' of deoxyribose |
| ~88.0 | C-4' of deoxyribose |
| ~121.0 | C-5 of guanine |
| ~137.0 | C-8 of guanine |
| ~148.0 | C-4 of guanine |
| ~148.5 | C-2 of guanine |
| ~156.0 | C-6 of guanine |
| ~180.0 | C=O of isobutyryl |
Mass Spectrometry (MS): The expected exact mass for N-Isobutyrylguanosine (C₁₄H₁₉N₅O₆) is 353.1335. Electron ionization mass spectrometry would likely show a molecular ion peak at m/z = 353, along with fragmentation patterns corresponding to the loss of the isobutyryl group and cleavage of the glycosidic bond.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
-
O-H stretching: Broad band around 3300-3400 cm⁻¹ (from the ribose hydroxyl groups).
-
N-H stretching: Around 3100-3300 cm⁻¹ (from the amide and guanine ring).
-
C-H stretching: Around 2850-3000 cm⁻¹ (from the alkyl groups).
-
C=O stretching (amide): Strong band around 1680-1700 cm⁻¹.
-
C=O stretching (guanine): Strong band around 1650-1670 cm⁻¹.
-
C-O stretching: In the fingerprint region, around 1000-1200 cm⁻¹.
Role in Oligonucleotide Synthesis
N-Isobutyrylguanosine is a key component in the phosphoramidite method of solid-phase oligonucleotide synthesis. The isobutyryl group protects the N²-amino group of guanine from reacting with the phosphoramidite monomers during the coupling steps. It is stable to the acidic conditions used for detritylation but can be readily removed under basic conditions at the end of the synthesis.
Workflow of Phosphoramidite Oligonucleotide Synthesis
The following diagram illustrates the cyclical process of solid-phase oligonucleotide synthesis, highlighting the role of protected nucleosides like N-Isobutyrylguanosine.
Caption: Workflow of solid-phase phosphoramidite oligonucleotide synthesis.
This cyclical process is repeated to build the desired oligonucleotide sequence. N-Isobutyrylguanosine, in its phosphoramidite form, is introduced during the "Coupling" step when a guanine base is required in the sequence. After the entire sequence is assembled, the "Cleavage and Deprotection" step, typically using aqueous ammonia, removes the isobutyryl protecting groups from all guanine bases, along with other protecting groups, to yield the final, functional oligonucleotide.[4][5][6]
Biological Significance
While N-Isobutyrylguanosine itself is not known to be directly involved in biological signaling pathways, its role as a precursor in the synthesis of therapeutic and research-grade oligonucleotides is of immense biological significance. These synthetic nucleic acids are used in a wide range of applications, including:
-
Antisense therapy: Designing oligonucleotides that can bind to specific mRNA molecules and inhibit the translation of disease-causing proteins.
-
RNA interference (RNAi): Using small interfering RNAs (siRNAs) to silence specific genes.
-
Aptamers: Creating synthetic nucleic acid ligands that can bind to specific molecular targets.
-
Diagnostic probes: Developing nucleic acid probes for the detection of specific DNA or RNA sequences.
The ability to synthesize high-fidelity oligonucleotides, which relies on protected nucleosides like N-Isobutyrylguanosine, is therefore fundamental to advancements in molecular biology, drug discovery, and diagnostics.[7]
References
- 1. akonscientific.com [akonscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. EP1604995A1 - Novel guanosine derivatives and use thereof - Google Patents [patents.google.com]
- 7. caymanchem.com [caymanchem.com]
